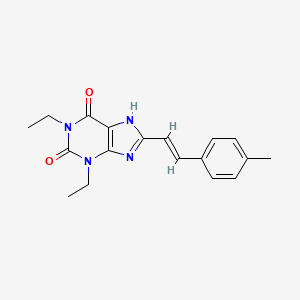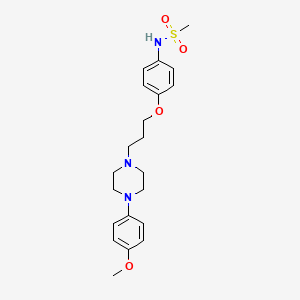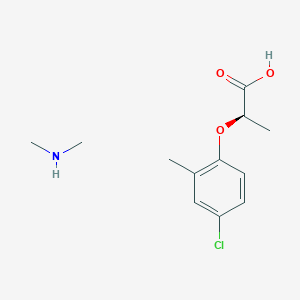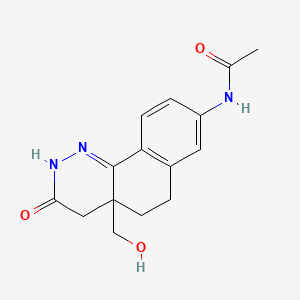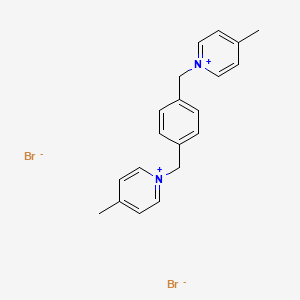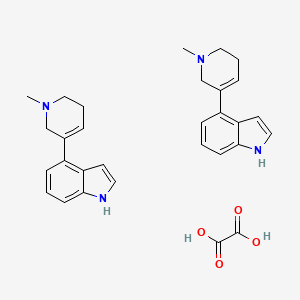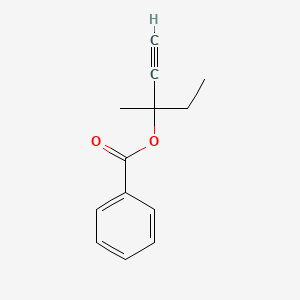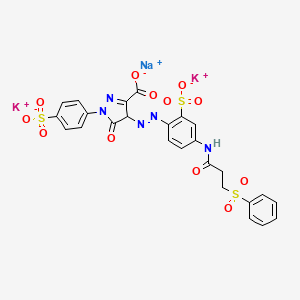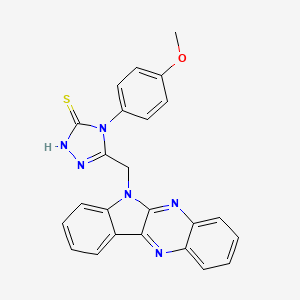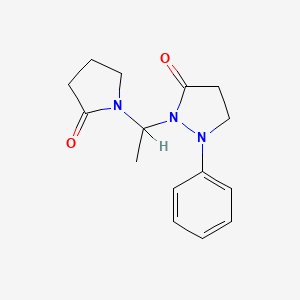
2-(1-(2-Oxo-1-pyrrolidinyl)ethyl)-1-phenyl-3-pyrazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-(2-Oxo-1-pyrrolidinyl)ethyl)-1-phenyl-3-pyrazolidinone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrazolidinone core, which is known for its stability and reactivity, making it a valuable subject for research in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(2-Oxo-1-pyrrolidinyl)ethyl)-1-phenyl-3-pyrazolidinone typically involves multi-step organic reactions. One common method includes the reaction of 1-phenyl-3-pyrazolidinone with 2-oxo-1-pyrrolidineethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-(2-Oxo-1-pyrrolidinyl)ethyl)-1-phenyl-3-pyrazolidinone undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction could produce a more reduced form with different functional groups.
Aplicaciones Científicas De Investigación
2-(1-(2-Oxo-1-pyrrolidinyl)ethyl)-1-phenyl-3-pyrazolidinone has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 2-(1-(2-Oxo-1-pyrrolidinyl)ethyl)-1-phenyl-3-pyrazolidinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-Oxo-1-pyrrolidinyl)ethyl acetate
- Ethyl 2-oxo-1-pyrrolidineacetate
- (2-Oxo-1-pyrrolidinyl)pyrimidines
Uniqueness
2-(1-(2-Oxo-1-pyrrolidinyl)ethyl)-1-phenyl-3-pyrazolidinone is unique due to its specific combination of functional groups and its stability. This makes it particularly valuable for research and industrial applications where stability and reactivity are crucial.
Propiedades
Número CAS |
149775-61-1 |
|---|---|
Fórmula molecular |
C15H19N3O2 |
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
2-[1-(2-oxopyrrolidin-1-yl)ethyl]-1-phenylpyrazolidin-3-one |
InChI |
InChI=1S/C15H19N3O2/c1-12(16-10-5-8-14(16)19)18-15(20)9-11-17(18)13-6-3-2-4-7-13/h2-4,6-7,12H,5,8-11H2,1H3 |
Clave InChI |
FKIRQZJDNROIIM-UHFFFAOYSA-N |
SMILES canónico |
CC(N1CCCC1=O)N2C(=O)CCN2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


